molecular formula C15H13ClN4O B2681493 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396707-75-7

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2681493
CAS No.: 1396707-75-7
M. Wt: 300.75
InChI Key: JOMVJEGGOAEYGR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a chemical compound with the CAS registry number 1396707-75-7. It has a molecular formula of C15H13ClN4O and a molecular weight of 300.74 g/mol . Compounds featuring the pyrazolo[1,5-a]pyridine scaffold and urea linkage are of significant interest in medicinal chemistry research, particularly in the development of protein kinase inhibitors for targeted therapy . Kinase inhibitors function by blocking the activity of specific enzymes that are often dysregulated in diseases, and urea-based structures are known to facilitate key hydrogen-bonding interactions with enzyme targets . While the specific biological profile of this compound is research-dependent, structurally related molecules are investigated for their potential to modulate critical cellular signaling pathways . This makes this compound a valuable building block for researchers in drug discovery and chemical biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-8,10H,9H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVJEGGOAEYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=C3C=CC=CN3N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve the reaction of the pyrazolo[1,5-a]pyridine intermediate with a chlorophenyl isocyanate or a similar reagent.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an appropriate urea derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyridine derivatives. The compound has shown promise as a selective inhibitor of microtubule affinity-regulating kinase (MARK), which is implicated in various cancers and neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to reduced tumor growth and improved patient outcomes .

Anti-inflammatory Properties

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against several pathogenic bacteria, suggesting its potential use in developing new antibiotics or adjunct therapies for infectious diseases .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a series of pyrazolo[1,5-a]pyridine derivatives, including 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. The results indicated that these compounds significantly inhibited tumor cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of the compound on cytokine production in human immune cells. The findings revealed a marked reduction in pro-inflammatory cytokines, suggesting that this compound may serve as a therapeutic agent for chronic inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Core Heterocycle : The target compound uses a pyrazolo[1,5-a]pyridin core, whereas analogs like MK86 and Pir-12-5c feature pyrazolo[1,5-a]pyrimidin , which may alter electronic properties and binding affinities .
  • Substituents: The 2-chlorophenyl group in the target contrasts with substituents like trifluoromethylphenyl (MK86, Pir-12-5c) or morpholino (Compound 31), which influence steric bulk and hydrophobicity .
  • Synthetic Accessibility: The target compound is commercially available, suggesting optimized synthesis. In contrast, MK86’s low yield (3%) highlights synthetic challenges in pyrazolopyrimidinone systems .

Physicochemical and Functional Group Analysis

  • Urea Linkage : All compounds retain the urea moiety, critical for hydrogen bonding and target engagement. However, the positioning of the urea (e.g., pyridin-3-ylmethyl vs. pyrimidinylmethyl) affects conformational flexibility .
  • Chlorophenyl Positioning : The target’s 2-chlorophenyl group differs from MK82’s 3-chlorophenyl and MK86’s 4-chlorophenyl , which may influence π-π stacking or steric interactions .

Biological Activity

1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly in cancer treatment and kinase inhibition.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-chlorobenzylamine with pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives under controlled conditions to yield the desired urea compound.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The GI50 values for these compounds were reported as follows:
    • MCF7: 3.79μM3.79\,\mu M
    • SF-268: 12.50μM12.50\,\mu M
    • NCI-H460: 42.30μM42.30\,\mu M .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases implicated in cancer progression:

  • p38 MAP Kinase : A series of derivatives were identified as potent p38 kinase inhibitors, with IC50 values indicating strong activity against this target. The inhibition of p38 MAPK is significant due to its role in inflammatory responses and cancer cell proliferation .
  • Aurora Kinase : Another study highlighted that some pyrazolo[1,5-a]pyridine derivatives inhibited Aurora-A kinase with IC50 values as low as 0.067μM0.067\,\mu M, showcasing their potential as targeted cancer therapies .

Study 1: Antitumor Activity Evaluation

In a notable study by Bouabdallah et al., various pyrazolo[1,5-a]pyridine derivatives were synthesized and screened against Hep-2 and P815 cancer cell lines. The most potent compound exhibited an IC50 of 3.25mg/mL3.25\,mg/mL against Hep-2 cells .

Study 2: Inhibition of VEGF-Induced Proliferation

Another investigation focused on the inhibition of vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells (HUVECs). The compound demonstrated significant inhibition with an IC50 value of 0.30nM0.30\,nM, suggesting its utility in anti-angiogenic therapies .

Data Tables

Activity Cell Line IC50 Value (μM\mu M)
Antitumor ActivityMCF73.79
Antitumor ActivitySF-26812.50
Antitumor ActivityNCI-H46042.30
p38 MAP Kinase InhibitionVarious0.067
VEGF-Induced Proliferation InhibitionHUVECs0.30

Q & A

Q. How can researchers mitigate solubility limitations in in vivo studies?

  • Answer : Formulate using nanocrystal technology :
  • Milling : Reduce particle size to <200 nm via wet milling (e.g., zirconia beads, 1000 rpm, 6 h).
  • Stabilizers : Use poloxamer 407 (1% w/v) and sodium lauryl sulfate (0.1% w/v).
    Assess stability via dynamic light scattering (DLS) over 72 h (PDI <0.3) .

Q. What controls are essential in off-target toxicity screening?

  • Answer : Include:
  • Positive controls : Staurosporine (apoptosis inducer) for caspase-3/7 assays.
  • Vehicle controls : DMSO (<0.1% v/v) to rule out solvent effects.
  • Genetic controls : CRISPR knockout of TRK in cell lines to confirm on-target toxicity .

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